molecular formula C14H21NO4 B5858511 Ethyl 2-[(2,4-dimethoxyphenyl)methyl-methylamino]acetate

Ethyl 2-[(2,4-dimethoxyphenyl)methyl-methylamino]acetate

Cat. No.: B5858511
M. Wt: 267.32 g/mol
InChI Key: JLQCJTVTRRPKKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(2,4-dimethoxyphenyl)methyl-methylamino]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 2-[(2,4-dimethoxyphenyl)methyl-methylamino]acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(2,4-dimethoxyphenyl)methyl-methylamino]acetate typically involves the reaction of 2,4-dimethoxybenzaldehyde with ethyl acetoacetate and methylamine. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid (PTSA), and ethanol as the solvent . The reaction proceeds through a multicomponent reaction mechanism, resulting in the formation of the desired ester compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2,4-dimethoxyphenyl)methyl-methylamino]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or aromatic positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Ethyl 2-[(2,4-dimethoxyphenyl)methyl-methylamino]acetate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in multicomponent reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-[(2,4-dimethoxyphenyl)methyl-methylamino]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[(2,4-dimethoxyphenyl)methyl-methylamino]acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an ethyl ester group with a 2,4-dimethoxyphenyl moiety and a methylamino group makes it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 2-[(2,4-dimethoxyphenyl)methyl-methylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-5-19-14(16)10-15(2)9-11-6-7-12(17-3)8-13(11)18-4/h6-8H,5,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQCJTVTRRPKKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C)CC1=C(C=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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